molecular formula C7H3BrFIO2 B14763300 3-Bromo-5-fluoro-4-iodobenzoic acid

3-Bromo-5-fluoro-4-iodobenzoic acid

Katalognummer: B14763300
Molekulargewicht: 344.90 g/mol
InChI-Schlüssel: ODLWJGUOWWEAED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-fluoro-4-iodobenzoic acid is a halogen-substituted benzoic acid derivative This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-iodobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a benzoic acid derivative. For instance, starting with a benzoic acid, selective bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the respective halogens at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of such compounds often involves large-scale halogenation reactions using appropriate halogenating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity. The use of catalysts and specific reaction vessels can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-fluoro-4-iodobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

    Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-fluoro-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-fluoro-4-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through its halogen atoms. These interactions can modulate the activity of the target, leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 3-Fluoro-4-iodobenzoic acid
  • 5-Bromo-4-iodobenzoic acid

Uniqueness

3-Bromo-5-fluoro-4-iodobenzoic acid is unique due to the specific combination of bromine, fluorine, and iodine atoms on the benzoic acid core. This unique halogenation pattern imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of fluorine can enhance the compound’s stability and lipophilicity, while the iodine atom can facilitate certain types of coupling reactions.

Eigenschaften

Molekularformel

C7H3BrFIO2

Molekulargewicht

344.90 g/mol

IUPAC-Name

3-bromo-5-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

InChI-Schlüssel

ODLWJGUOWWEAED-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)I)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.